molecular formula C8H7F3N2O B7817851 6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one

6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B7817851
M. Wt: 204.15 g/mol
InChI Key: MJWXOHWAAFYMCF-UHFFFAOYSA-N
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Description

6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a chemical compound characterized by its unique structure, which includes a cyclopropyl group and a trifluoromethyl group attached to a dihydropyridazin-3-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the formation of the pyridazinone core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, while the trifluoromethyl group can be added using reagents like trifluoromethylating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one can be used as a building block for the development of bioactive compounds. Its potential as a pharmacophore in drug discovery is being explored.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • 6-Cyclopropyl-4-(trifluoromethyl)pyridin-2-amine

  • 3-Chloro-6-cyclopropyl-4-(trifluoromethyl)pyridazine

Uniqueness: 6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural features make it distinct from other similar compounds, offering unique reactivity and biological activity.

Properties

IUPAC Name

3-cyclopropyl-5-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-6(4-1-2-4)12-13-7(5)14/h3-4H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWXOHWAAFYMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=O)C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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